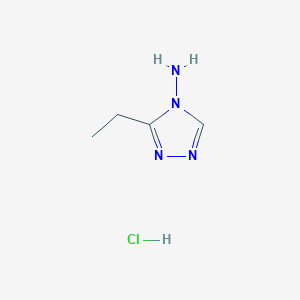
3-ethyl-4H-1,2,4-triazol-4-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-ethyl-4H-1,2,4-triazol-4-amine hydrochloride is a chemical compound with the molecular formula C4H8N4·HCl. It is a derivative of 1,2,4-triazole, a five-membered ring containing three nitrogen atoms.
作用机制
Target of Action
The primary targets of 1,2,4-triazole derivatives, such as 3-Ethyl-1,2,4-triazol-4-amine hydrochloride, are often enzymes and receptors in various biological systems . For instance, some 1,2,4-triazoles have been found to inhibit the heme protein, which cocatalyzes cytochrome P-450-dependent 14α-demethylation of lanosterol . Other targets include the NOP receptor, which is involved in various physiological processes .
Mode of Action
The compound interacts with its targets primarily through hydrogen-bonding and dipole interactions . For example, nitrogen atoms of the 1,2,4-triazole ring can bind to the iron in the heme moiety of CYP-450 . This interaction can lead to changes in the target’s function, affecting downstream biological processes.
Biochemical Pathways
The interaction of 3-Ethyl-1,2,4-triazol-4-amine hydrochloride with its targets can affect various biochemical pathways. For instance, inhibition of heme protein can disrupt the biosynthesis of ergosterol, a vital component of fungal cell membranes . This disruption can lead to cell death, providing the compound with its antifungal activity .
Pharmacokinetics
Their ability to form hydrogen bonds with different targets can improve their bioavailability and pharmacological properties .
Result of Action
The result of the compound’s action depends on its specific targets and the biochemical pathways it affects. For instance, if the compound targets heme protein and disrupts ergosterol biosynthesis, it can lead to the death of fungal cells . This makes 1,2,4-triazole derivatives potential candidates for antifungal drugs .
Action Environment
The action, efficacy, and stability of 3-Ethyl-1,2,4-triazol-4-amine hydrochloride can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, which in turn can influence its absorption and distribution . Other factors, such as temperature and presence of other substances, can also affect the compound’s stability and action.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-4H-1,2,4-triazol-4-amine hydrochloride typically involves the cyclization of amidoguanidines or the condensation of N-cyanoimidates with hydrazine . These methods often require specific reaction conditions, such as elevated temperatures and the use of solvents like toluene .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like purification through crystallization and drying to obtain the final product in its hydrochloride salt form .
化学反应分析
Types of Reactions
3-ethyl-4H-1,2,4-triazol-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation states of the compound.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions may vary, but they often involve controlled temperatures and the use of catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted triazole compounds .
科学研究应用
3-ethyl-4H-1,2,4-triazol-4-amine hydrochloride has a wide range of scientific research applications:
相似化合物的比较
Similar Compounds
1-Ethyl-1H-1,2,4-triazol-5-amine;hydrochloride: This compound has a similar structure but differs in the position of the ethyl group.
3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides: These compounds share the triazole ring but have different substituents.
Uniqueness
3-ethyl-4H-1,2,4-triazol-4-amine hydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
属性
IUPAC Name |
3-ethyl-1,2,4-triazol-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4.ClH/c1-2-4-7-6-3-8(4)5;/h3H,2,5H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URVROTUXWLUZCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=CN1N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
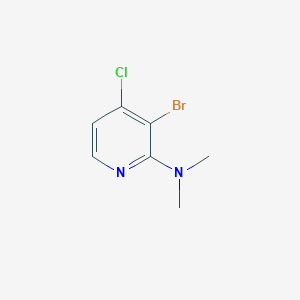




![3-[4-(diethylsulfamoyl)phenyl]prop-2-enoic Acid](/img/structure/B2883176.png)
![1-[(3Ar,6aR)-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrol-1-yl]-3,3-dimethylbutan-1-one;hydrochloride](/img/structure/B2883178.png)
![5-[2-(3-Methylphenyl)diazenyl]-2-(2-pyridinyl)-4-(2-thienyl)pyrimidine](/img/structure/B2883179.png)
![[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 2-(1,4-dioxo-3H-phthalazin-2-yl)acetate](/img/structure/B2883181.png)
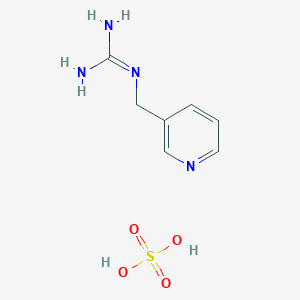
![N-[2-(4-bromo-2-methylanilino)-2-oxoethyl]-6-chloro-N-methylpyridine-3-carboxamide](/img/structure/B2883183.png)
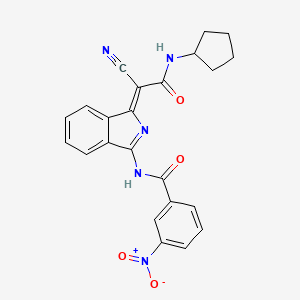
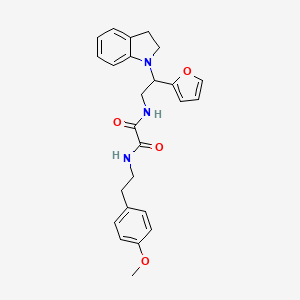
![N-cycloheptyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2883190.png)
